molecular formula C64H106S4Sn2 B12100826 [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B12100826
M. Wt: 1241.2 g/mol
InChI Key: SVKKLPQCVLAZDD-UHFFFAOYSA-N
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Description

[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is an organotin compound with potential applications in organic electronics and materials science. This compound is characterized by its complex structure, which includes thiophene and benzothiol units, as well as trimethylstannyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, including the formation of thiophene and benzothiol intermediates, followed by the introduction of trimethylstannyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:

    Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trimethylstannyl groups.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.

Biology

While its applications in biology are less common, the compound’s ability to form stable complexes with metals may be explored for potential use in bioinorganic chemistry.

Medicine

In medicine, the compound’s organotin structure could be investigated for its potential use in drug delivery systems, although this area of research is still in its early stages.

Industry

In industry, [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is primarily used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism by which [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects is primarily related to its electronic properties. The thiophene and benzothiol units facilitate electron transport, while the trimethylstannyl groups enhance solubility and processability. The compound interacts with molecular targets through π-π stacking and coordination with metal ions, influencing the electronic properties of the materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

  • [4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Similar structure but with different alkyl side chains.
  • [4,8-Bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Another variant with different alkyl side chains.

Uniqueness

The uniqueness of [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific combination of thiophene and benzothiol units with trimethylstannyl groups, which provides a balance of electronic properties, solubility, and thermal stability. This makes it particularly suitable for applications in organic electronics, where these properties are crucial.

Properties

Molecular Formula

C64H106S4Sn2

Molecular Weight

1241.2 g/mol

IUPAC Name

[4,8-bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C58H88S4.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-47(33-29-25-19-15-11-7-3)45-49-37-39-53(61-49)55-51-41-43-60-58(51)56(52-42-44-59-57(52)55)54-40-38-50(62-54)46-48(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;;;;;;;;/h37-42,47-48H,5-36,45-46H2,1-4H3;6*1H3;;

InChI Key

SVKKLPQCVLAZDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C

Origin of Product

United States

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